(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or difficulties in the synthesis process.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also include information obtained from spectroscopic techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include information about the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Catalytic Applications in Organic Synthesis
The reductive carbonylation of nitro aromatics, a reaction relevant to the synthesis of carbamates, has seen significant interest. This process, facilitated by catalysts, involves the reduction of nitro groups to amines and the subsequent formation of carbamates. Tafesh and Weiguny (1996) discussed the catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using carbon monoxide, highlighting the increased interest and investigation in metal-catalyzed reductive carbonylation reactions over the past decades (Tafesh & Weiguny, 1996).
Environmental and Material Science
In the realm of environmental and material science, the study of synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-tert-Butyl carbamates, reveals their widespread use and detection in various environmental matrices. These compounds' environmental occurrence, human exposure, and toxicity have been extensively researched, providing a model for understanding similar compounds' potential environmental impacts and applications. Liu and Mabury (2020) summarized the current understanding of SPAs' occurrence, exposure, and toxicity, suggesting areas for future research that could also apply to carbamates (Liu & Mabury, 2020).
Separation and Purification Techniques
The application of polymer membranes for purification, specifically in separating methanol from methyl tert-butyl ether (MTBE) via pervaporation, is another area of relevance. Pulyalina et al. (2020) focused on membrane methods for separating organic mixtures, highlighting the efficiency of various polymer materials in this context. This research can provide insights into the separation and purification processes relevant to carbamate compounds (Pulyalina et al., 2020).
Biodegradation and Bioremediation
The biodegradation and bioremediation of MTBE, a compound structurally related to tert-butyl carbamates, indicate the microbial pathways and challenges associated with remediating such compounds in the environment. Fiorenza and Rifai (2003) reviewed the evidence of MTBE biotransformation under aerobic and anaerobic conditions, providing a basis for understanding similar processes that might be applicable to carbamates (Fiorenza & Rifai, 2003).
Safety And Hazards
This would include information about the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new derivatives of the compound.
properties
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUIVMGRIFXTD-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428609 | |
Record name | H-L-Lys(Boc)-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate | |
CAS RN |
172422-76-3 | |
Record name | H-L-Lys(Boc)-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | H-Lys(Boc)-pNA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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